5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid
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Overview
Description
5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a pyrrolo[3,4-c]pyridine core. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid typically involves multiple steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,4-diketones and amines under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and continuous flow techniques to handle larger quantities of reactants.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use it to study the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine, allowing the compound to interact selectively with its target without undergoing unwanted side reactions. Upon deprotection, the free amine can form hydrogen bonds or ionic interactions with the target, modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid
- 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid
Uniqueness
Compared to similar compounds, 5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc-protected amine. This structure imparts distinct chemical properties, such as increased stability and selective reactivity, making it valuable in various synthetic and research applications.
Properties
CAS No. |
1373504-15-4 |
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Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-3a-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(18)15-5-4-9-6-14-7-13(9,8-15)10(16)17/h9,14H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
ZSVSNUDKCSHAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CNCC2(C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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